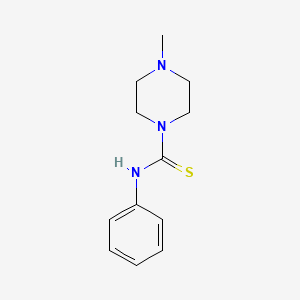

4-methyl-N-phenylpiperazine-1-carbothioamide

Description

4-Methyl-N-phenylpiperazine-1-carbothioamide is a piperazine derivative characterized by a methyl group at the 4-position of the piperazine ring and a phenyl-substituted carbothioamide moiety. This compound has been explored as an intermediate in synthesizing chemotherapeutic agents and antimicrobial metal complexes .

Properties

IUPAC Name |

4-methyl-N-phenylpiperazine-1-carbothioamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3S/c1-14-7-9-15(10-8-14)12(16)13-11-5-3-2-4-6-11/h2-6H,7-10H2,1H3,(H,13,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKZSVFMALMPFHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(=S)NC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60979506 | |

| Record name | 4-Methyl-N-phenylpiperazine-1-carboximidothioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60979506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6336-69-2 | |

| Record name | 4-Methyl-N-phenyl-1-piperazinecarbothioamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6336-69-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC39343 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39343 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Methyl-N-phenylpiperazine-1-carboximidothioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60979506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-phenylpiperazine-1-carbothioamide typically involves the reaction of 4-methylpiperazine with phenyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as dichloromethane or ethanol, under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-phenylpiperazine-1-carbothioamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbothioamide group to a corresponding amine.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

4-methyl-N-phenylpiperazine-1-carbothioamide has diverse applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.

Biology: The compound has been studied for its potential as an enzyme inhibitor, particularly in the inhibition of acetylcholinesterase.

Medicine: Research has explored its potential therapeutic effects, including its role in cognitive enhancement and neuroprotection.

Industry: It is utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-methyl-N-phenylpiperazine-1-carbothioamide involves its interaction with specific molecular targets, such as enzymes. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission. This mechanism is beneficial in the management of cognitive disorders.

Comparison with Similar Compounds

Substituent Modifications and Pharmacological Effects

Key Observations :

- Aromatic Substitutions: The phenyl group in the target compound provides a hydrophobic core, while analogs with electron-withdrawing groups (e.g., –NO₂ in ) or heterocycles (e.g., pyridinyl in ) may alter solubility and receptor interactions.

Antimicrobial Activity

Metal Complexes :

Physicochemical and Structural Properties

Thermal Properties :

Pharmacological Potential

- Anticancer Applications : The benzodioxole-substituted analog () and hydroxyquinazoline derivatives () demonstrate that piperazine-carbothioamides with extended aromatic systems show promise in targeting cancer pathways.

- CNS Activity : The benzyl-substituted analog () highlights the role of lipophilic groups in crossing the blood-brain barrier.

Biological Activity

4-Methyl-N-phenylpiperazine-1-carbothioamide, also known as amocarzine, is a compound that has garnered attention in pharmacological research due to its potential biological activities, particularly as an enzyme inhibitor and in therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

The primary mechanism of action for this compound involves its role as an acetylcholinesterase inhibitor . By binding to the active site of acetylcholinesterase, it prevents the breakdown of acetylcholine, thereby enhancing cholinergic transmission. This mechanism is particularly beneficial in managing cognitive disorders such as Alzheimer’s disease.

| Mechanism | Description |

|---|---|

| Acetylcholinesterase Inhibition | Prevents the breakdown of acetylcholine, enhancing cholinergic transmission. |

| Enzyme Interaction | Interacts with specific enzymes, potentially leading to various therapeutic effects. |

Therapeutic Applications

Research has indicated that this compound may have several therapeutic applications:

- Cognitive Enhancement : Its role as an acetylcholinesterase inhibitor suggests potential use in cognitive enhancement and neuroprotection.

- Antiparasitic Activity : Initial studies have explored its efficacy against onchocerciasis (river blindness), showing significant effects on adult worms and microfilariae (mf) counts in treated patients .

Case Studies

-

Onchocerciasis Treatment :

- A clinical trial involving 272 Guatemalan patients treated with amocarzine showed that over 57% of female parasites were dead four months post-treatment. The treatment reduced mf counts significantly within one week .

- Another study in Ecuador reported a 73% kill rate of female O. volvulus after similar dosing regimens.

- Cognitive Disorders :

Safety and Side Effects

Despite its potential benefits, the use of amocarzine has been associated with significant side effects, including arsenical encephalopathy in some patients treated for onchocerciasis. Out of 4287 treated individuals, there were four fatalities attributed to treatment complications . These findings underscore the need for careful monitoring and further research into the safety profile of this compound.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.